Z-DL-Lys(Z)-OH

Description

Structure

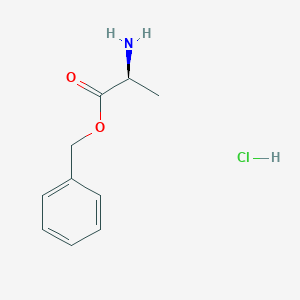

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZXFNUZFTZCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275938 | |

| Record name | Z-DL-Lys(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55592-85-3, 405-39-0 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55592-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N6-Dibenzyloxycarbonyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-Lys(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N6-dibenzyloxycarbonyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Z-DL-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine, commonly abbreviated as Z-DL-Lys(Z)-OH. This protected amino acid derivative is a key building block in synthetic peptide chemistry and various areas of drug development. Understanding its fundamental properties is critical for its effective handling, reaction optimization, and integration into complex synthetic workflows.

Core Physicochemical Data

This compound is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups. This dual protection renders the amino groups unreactive during peptide coupling reactions, allowing for the selective formation of peptide bonds at the free carboxyl group. At room temperature, it presents as a white to off-white crystalline solid.[1]

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that variations in reported values, particularly for melting points, may arise from differences in sample purity and analytical methodology.

| Property | Value | Reference(s) |

| Chemical Structure |  | |

| Molecular Formula | C₂₂H₂₆N₂O₆ | [1][2][3] |

| Molecular Weight | 414.45 g/mol | [2][3] |

| CAS Number | 55592-85-3 | [2][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 90-95 °C or 76-78 °C (Values vary by supplier) | [2][4][5][6] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMF, DMSO, and slightly in methanol. | [1][6] |

| pKa (Carboxylic Acid) | 3.97 ± 0.21 (Predicted) | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and process development. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: A small amount of the dry this compound powder is finely ground. The open end of a capillary tube is tapped into the powder to collect a sample approximately 2-3 mm in height. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Instrument Setup: The capillary tube is placed into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/minute) is used to get a preliminary range.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Mixed Melting Point: To confirm identity, a 50:50 mixture of the sample with a known standard can be prepared. If the melting point of the mixture is sharp and matches the standard, the identity is confirmed. A depression or broadening of the melting range indicates the samples are different.

Solubility Assessment

Solubility is a critical parameter for reaction solvent selection, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Assessment

-

Solvent Selection: A panel of relevant solvents is chosen (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, DMF, DMSO).

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is added to a series of vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Dissolution Process: The vials are vortexed or agitated at a constant, controlled temperature (e.g., 25 °C) for a set period. Sonication can be used to aid dissolution of sparingly soluble compounds.

-

Observation: The samples are visually inspected for complete dissolution. Solubility is categorized qualitatively (e.g., freely soluble, soluble, sparingly soluble, insoluble).

-

Semi-Quantitative Analysis: For sparingly soluble samples, the undissolved solid can be isolated by centrifugation and filtration, then dried and weighed. The difference in weight gives an approximation of the amount dissolved, allowing for a semi-quantitative solubility value (e.g., in mg/mL).

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group influences the compound's charge state at different pH values, which is vital for designing extraction, purification, and chromatographic separation methods.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol to ensure solubility) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. The Henderson-Hasselbalch equation can be used for a more precise calculation from the titration data points.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a protected amino acid derivative like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. Z-LYS(BOC)-OH(2389-60-8) 1H NMR [m.chemicalbook.com]

- 5. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine, commonly referred to as Z-DL-Lys(Z)-OH. This protected amino acid is a crucial building block in synthetic peptide chemistry, offering strategic advantages in the construction of complex peptide sequences. This document also outlines a representative experimental protocol for its application in peptide synthesis.

Chemical Structure and Nomenclature

This compound is a derivative of the amino acid DL-lysine where both the alpha-amino (Nα) and epsilon-amino (Nε) groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This dual protection prevents unwanted side reactions at these amino groups during peptide synthesis.

Systematic IUPAC Name: (2RS)-2,6-bis[(phenylmethoxy)carbonylamino]hexanoic acid

Common Synonyms:

-

Nα,Nε-Di-Z-DL-lysine

-

N,N'-Dibenzyloxycarbonyl-DL-lysine

-

Cbz-DL-Lys(Cbz)-OH

Stereoisomers: It is important to note that this compound is a racemic mixture of the D- and L-isomers. The individual stereoisomers are also commercially available and commonly used in stereospecific peptide synthesis:

-

Z-L-Lys(Z)-OH: Nα,Nε-Dibenzyloxycarbonyl-L-lysine (CAS No: 405-39-0)

-

Z-D-Lys(Z)-OH: Nα,Nε-Dibenzyloxycarbonyl-D-lysine

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its L-isomer are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

| Property | This compound | Z-L-Lys(Z)-OH |

| CAS Number | 55592-85-3[1] | 405-39-0 |

| Molecular Formula | C₂₂H₂₆N₂O₆[1] | C₂₂H₂₆N₂O₆[2] |

| Molecular Weight | 414.45 g/mol [1] | 414.45 g/mol |

| Appearance | Solid | White to off-white crystalline solid[2] |

| Melting Point | 90-95 °C | 76-78 °C[3] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMF and DMSO.[2] | Slightly soluble in DMSO and Methanol.[3] |

| Storage | Room Temperature[3] | Room Temperature, sealed in dry conditions[3] |

Experimental Protocols

This compound is primarily utilized as a building block in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) protecting groups are stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, providing orthogonality. The Z groups are typically removed by catalytic hydrogenation.

General Workflow for Peptide Synthesis using this compound

Caption: General workflow for peptide synthesis.

Representative Protocol for Coupling Z-L-Lys(Z)-OH in Solution-Phase Synthesis

This protocol describes the coupling of Z-L-Lys(Z)-OH to an amino acid ester as a representative example.

Materials:

-

Z-L-Lys(Z)-OH

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Free Amine Preparation: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to liberate the free amine.

-

Activation of Z-L-Lys(Z)-OH: In a separate flask, dissolve Z-L-Lys(Z)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

-

Cool the Z-L-Lys(Z)-OH solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Z-L-Lys(Z)-OH solution and stir for 15 minutes.

-

Coupling Reaction: Add the free amine solution from step 1 to the activated acid mixture.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

-

Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Z-groups by Catalytic Hydrogenation

Materials:

-

Protected peptide containing Z-L-Lys(Z)-OH residue

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen source (balloon or Parr shaker)

-

Celite

Procedure:

-

Dissolve the protected peptide in MeOH.

-

Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr shaker) overnight.

-

Work-up:

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain the deprotected peptide.

-

Applications

The primary application of this compound and its isomers is in peptide synthesis . The Z-protecting group is stable to a wide range of reaction conditions, making it suitable for the synthesis of complex peptides and peptidomimetics. Its use allows for the selective deprotection of other protecting groups (e.g., Boc, Fmoc) while the lysine side chain remains protected. This is particularly useful in the synthesis of branched or cyclic peptides where orthogonal protection strategies are essential.[]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Enduring Guardian: An In-Depth Technical Guide to Benzyloxycarbonyl (Cbz) Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the art of organic synthesis, particularly in the realm of peptide chemistry. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a pivotal moment that transformed the synthesis of peptides from an uncontrolled polymerization into a precise, stepwise science. Despite the advent of other protecting groups, the Cbz group's unique characteristics, including its robust stability and specific cleavage methods, ensure its continued relevance in the synthesis of complex molecules and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its core chemical principles, mechanisms of introduction and removal, orthogonality, and applications. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for laboratory professionals.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic nature of primary and secondary amines by converting them into significantly less reactive carbamates. This protection is crucial in multi-step syntheses to prevent unwanted side reactions, most notably at the N-terminus of amino acids during peptide bond formation. The Cbz group can also be employed to protect other nucleophilic functional groups such as alcohols and thiols.

The utility of the Cbz group is defined by several key characteristics:

-

Robust Stability: Cbz-protected amines exhibit high stability across a wide range of reaction conditions, including basic and mildly acidic media. This stability allows for a broad scope of subsequent chemical transformations without compromising the protecting group.

-

Ease of Introduction: The protection of amines with benzyl chloroformate is typically a high-yielding reaction that proceeds under mild conditions.

-

Facile and Specific Removal: The Cbz group can be selectively cleaved under distinct conditions, most commonly through catalytic hydrogenolysis. This specific removal method is a cornerstone of its strategic use in synthesis.

-

Orthogonality: The unique cleavage conditions for the Cbz group make it orthogonal to other widely used amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is critical for the selective deprotection of one amine in the presence of others, a common requirement in complex syntheses.

Mechanism of Cbz Protection

The introduction of the Cbz group, or Cbz-protection, is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Mechanism of Cbz Deprotection

The removal of the Cbz group, or deprotection, can be accomplished through several methods, with catalytic hydrogenolysis being the most common and mildest.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction results in the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. An alternative to using hydrogen gas is transfer hydrogenolysis, which employs a hydrogen donor like ammonium formate or formic acid.

Acidolysis

Strong acidic conditions can also be used to cleave the Cbz group. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) are effective. This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes. The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.

Other Deprotection Methods

Other reductive methods, such as using sodium in liquid ammonia, can also remove the Cbz group. Additionally, certain Lewis acids have been shown to effectively deprotect Cbz-amines. More recently, nucleophilic cleavage methods have been developed for substrates that are sensitive to both hydrogenolysis and strong acids.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid

This protocol describes a general procedure for the Cbz protection of an amino acid using benzyl chloroformate under basic aqueous conditions (Schotten-Baumann reaction).

Materials:

-

Amino acid (1.0 equivalent)

-

1 M Sodium carbonate solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of a Cbz group using catalytic hydrogenation.

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) (5-10 mol %)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Quantitative Data

The efficiency of Cbz protection and deprotection reactions is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 |

| Cbz-Protected Peptide | Na / liq. NH₃ | > 90 |

Applications in Peptide Synthesis

The Cbz group was instrumental in the early development of solution-phase peptide synthesis and continues to be a valuable tool. Its stability to the conditions of peptide coupling and its selective removal make it ideal for protecting the N-terminus of an amino acid while its carboxyl group is activated for reaction with the N-terminus of another.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solid

An In-depth Technical Guide to Z-DL-Lys(Z)-OH (CAS 405-39-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine, commonly referred to as Z-Lys(Z)-OH, is a pivotal protected amino acid derivative utilized extensively in the field of peptide chemistry. Its CAS number is 405-39-0. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). The dual protection of both the alpha and epsilon amino groups with the benzyloxycarbonyl (Z or Cbz) group makes it a valuable building block for the controlled synthesis of complex peptides and peptidomimetics. The Z group offers stability under various conditions and can be selectively removed, typically through hydrogenolysis, providing an orthogonal protection strategy in complex synthetic schemes. While the L-isomer (CAS 405-39-0) is most common in peptide synthesis, the DL-racemic mixture (CAS 55592-85-3) is also available.

Physicochemical Properties

The physical and chemical properties of Z-Lys(Z)-OH are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 405-39-0 | [1] |

| Synonyms | N,N′-Di-Cbz-L-lysine, Nα,Nε-Di-Z-L-lysine, N2,N6-Bis(benzyloxycarbonyl)-L-lysine | [2] |

| Molecular Formula | C22H26N2O6 | [2] |

| Molecular Weight | 414.45 g/mol | |

| Appearance | White to off-white powder or crystalline solid. | |

| Melting Point | 90-95 °C | |

| Solubility | Soluble in DMF and DCM. | |

| Purity | ≥98.0% (TLC) |

Synthesis

A general method for the synthesis of Z-Lys(Z)-OH involves the reaction of L-lysine with benzyl chloroformate in an aqueous alkaline solution. The pH of the reaction is carefully controlled to ensure the acylation of both the α- and ε-amino groups.

Experimental Protocol: Synthesis of Z-Lys(Z)-OH

-

Dissolution: Dissolve L-lysine monohydrochloride in water.

-

pH Adjustment: Adjust the pH of the lysine solution to approximately 11.5 with an aqueous solution of sodium hydroxide. This deprotonates both amino groups, making them nucleophilic.

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add benzyl chloroformate (at least 2 equivalents) dropwise while vigorously stirring. Maintain the pH at around 11.5 by the concurrent addition of aqueous sodium hydroxide.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at 0°C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a low pH with a strong acid, such as hydrochloric acid. This will precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Lys(Z)-OH is a crucial reagent in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid support (resin). The Z protecting groups on the lysine side chain prevent unwanted side reactions during the peptide chain elongation.

Experimental Protocol: Coupling of Z-Lys(Z)-OH in SPPS

This protocol outlines the manual coupling of Z-Lys(Z)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

Z-Lys(Z)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

-

Resin Preparation: If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), deprotect it by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Activation of Z-Lys(Z)-OH: In a separate reaction vessel, dissolve Z-Lys(Z)-OH (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF. Add a base (e.g., DIPEA, 3-6 equivalents) to the solution and allow it to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated Z-Lys(Z)-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain colorless) indicates that all primary amines have reacted.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) protecting group is stable to the acidic and basic conditions commonly used in Fmoc- and Boc-based SPPS, respectively. It is typically removed by catalytic hydrogenolysis.

Experimental Protocol: Cleavage of the Z-Group

-

Resin Suspension: Swell the peptide-resin in a suitable solvent such as DMF or a mixture of DMF, water, and acetic acid.

-

Catalyst Addition: Add a palladium catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Subject the suspension to an atmosphere of hydrogen gas (H2), either by bubbling the gas through the mixture or by using a balloon filled with H2. The reaction is typically carried out at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the progress of the deprotection by a suitable analytical method, such as HPLC-MS of a small cleaved sample.

-

Filtration and Washing: Once the reaction is complete, filter the mixture to remove the catalyst. Wash the resin thoroughly with the reaction solvent and then with DCM.

Safety and Handling

Z-DL-Lys(Z)-OH should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Visualizing Workflows and Relationships

Diagram 1: Synthesis of Z-Lys(Z)-OH

References

Z-DL-Lys(Z)-OH Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Z-DL-Lys(Z)-OH (Nα,Nε-Dibenzyloxycarbonyl-DL-lysine), a critical protected amino acid derivative utilized in peptide synthesis and other areas of chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for researchers to determine quantitative solubility in their specific applications.

Core Concepts and Properties

This compound is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions and ensure controlled peptide chain elongation. The presence of these bulky, aromatic protecting groups significantly influences the molecule's solubility profile, rendering it more soluble in organic solvents compared to its unprotected lysine counterpart.

Qualitative Solubility Data

Published data and supplier information indicate that this compound, a white to off-white crystalline solid, exhibits enhanced solubility in polar aprotic organic solvents. The following table summarizes the available qualitative solubility information.

| Organic Solvent | Common Abbreviation | Qualitative Solubility | Source Citation(s) |

| Dimethylformamide | DMF | Enhanced Solubility | |

| Dimethyl sulfoxide | DMSO | Enhanced Solubility | |

| Methanol | MeOH | Slightly Soluble |

Note: "Enhanced Solubility" and "Slightly Soluble" are qualitative terms. Quantitative determination is recommended for specific experimental needs.

Experimental Protocol: Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a given organic solvent using the isothermal equilibrium method.

Principle

A supersaturated solution of this compound in the selected organic solvent is prepared and allowed to reach equilibrium at a constant temperature. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is determined, which represents the solubility at that temperature.

Materials and Equipment

-

This compound

-

Organic solvents of interest (e.g., DMF, DMSO, Methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Vigorously mix the solution using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

-

Concentration Determination:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

-

Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationship in Solubility Testing

The decision-making process for handling a new compound for solubility testing follows a logical progression.

Caption: Decision Tree for Solubility Assessment.

Concluding Remarks

Technical Guide: Physicochemical Properties of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH)

This technical guide provides an in-depth overview of the melting point and appearance of Z-DL-Lys(Z)-OH, a key intermediate in peptide synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the physical properties, standard experimental protocols for their determination, and a logical workflow for its application in synthetic chemistry.

Physicochemical Properties

This compound, with the CAS Number 55592-85-3, is the racemic form of Nα,Nε-dibenzyloxycarbonyl-lysine.[1] It is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by the benzyloxycarbonyl (Z) group. This protection strategy is fundamental in peptide chemistry to ensure selective peptide bond formation.

Appearance and Solubility

At room temperature, this compound is typically a white to off-white crystalline solid or powder.[2][3][4] Some sources may also describe it as a white to light yellow crystalline powder. It generally has a minimal odor.[2]

Regarding solubility, it exhibits limited solubility in water but is more soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[2][5]

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a compound. It is important to distinguish between the racemic (DL) form and the pure L-enantiomer (Z-L-Lys(Z)-OH, CAS 405-39-0), as they possess different melting points.

| Property | Isomer | Value (°C) |

| Melting Point | Z-DL -Lys(Z)-OH | 90 - 95[3] |

| Z-L -Lys(Z)-OH | 76 - 80[5] | |

| Appearance | Z-DL -Lys(Z)-OH | White to off-white solid/crystalline powder.[2][3][4] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the appearance and melting point of a chemical compound like this compound.

Determination of Physical Appearance

Objective: To visually inspect and record the physical state, color, and form of the substance at ambient conditions.

Materials:

-

Sample of this compound

-

Spatula

-

White viewing surface (e.g., weighing paper or a watch glass)

-

Adequate laboratory lighting

Procedure:

-

Place a small, representative sample of the compound onto a clean, dry, white viewing surface using a spatula.

-

Observe the sample under bright, neutral laboratory lighting. Avoid direct, harsh sunlight which can cause glare.

-

Record the physical state of the sample (e.g., crystalline, powder, amorphous solid).

-

Record the color of the sample (e.g., white, off-white, light yellow).

-

Note any additional characteristics, such as the presence of a distinct odor.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range typically indicates high purity.

Materials:

-

Sample of this compound

-

Melting point capillaries (thin-walled glass tubes, sealed at one end)

-

Digital melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a melting point capillary to a height of 2-3 mm by tapping the sealed end of the capillary on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating:

-

Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. Note the temperature at which the sample melts.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat rapidly until the temperature is 10-15°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 - T2. For this compound, this range is expected to be around 90-95°C.[3]

-

Application Workflow in Peptide Synthesis

This compound is a building block used in solution-phase peptide synthesis.[3] The benzyloxycarbonyl (Z) groups on the amino functions prevent unwanted side reactions, while the free carboxylic acid is activated for coupling. The diagram below illustrates a generalized workflow for incorporating this compound into a peptide chain.

Caption: Workflow for this compound in peptide synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectrum of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH)

This technical guide provides a detailed interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. This analysis is crucial for the structural verification and purity assessment of this common building block in peptide synthesis and other areas of medicinal chemistry.

Molecular Structure and Proton Environments

This compound, with the chemical formula C22H26N2O6 and a molecular weight of 414.45, possesses several distinct proton environments that give rise to a characteristic 1H NMR spectrum.[1][2] The structure contains a lysine backbone and side chain, with both the alpha-amino and epsilon-amino groups protected by benzyloxycarbonyl (Z) groups.

The key to interpreting the spectrum lies in identifying the non-equivalent protons in the molecule. These include the protons of the lysine backbone (α-CH), the lysine side chain (β-CH2, γ-CH2, δ-CH2, and ε-CH2), the benzylic protons of the two Z groups, and the aromatic protons of the two phenyl rings.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the various protons in this compound. These predictions are based on established chemical shift ranges for similar functional groups and data from related molecules.[3][4][5][6][7] The spectrum is typically recorded in a solvent like deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). The exact chemical shifts can vary depending on the solvent and concentration.[8][9]

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Z groups) | Har | 7.2 - 7.4 | Multiplet | 10H |

| Benzylic Protons (Z groups) | Hbenzyl | ~5.1 | Singlet | 4H |

| α-Amino NH | NαH | 5.0 - 5.5 (broad) | Singlet/Doublet | 1H |

| ε-Amino NH | NεH | 4.8 - 5.2 (broad) | Singlet/Triplet | 1H |

| α-CH | Hα | 4.2 - 4.4 | Multiplet | 1H |

| ε-CH2 | Hε | 3.1 - 3.3 | Multiplet | 2H |

| β-CH2 | Hβ | 1.7 - 1.9 | Multiplet | 2H |

| δ-CH2 | Hδ | 1.4 - 1.6 | Multiplet | 2H |

| γ-CH2 | Hγ | 1.3 - 1.5 | Multiplet | 2H |

| Carboxylic Acid OH | COOH | 10 - 12 (very broad) | Singlet | 1H |

Detailed Spectral Interpretation

-

Aromatic Region (7.2 - 7.4 ppm): The ten protons on the two phenyl rings of the benzyloxycarbonyl groups are expected to appear as a complex multiplet in this region.[5][10] This is a characteristic signal for the Z protecting group.[11]

-

Benzylic Protons (~5.1 ppm): The four benzylic protons (CH2) of the two Z groups are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the electronegative oxygen atom causes a downfield shift.[12]

-

Amide Protons (NαH and NεH): The chemical shifts of the amide protons can be broad and are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][7][8] In some cases, coupling to adjacent protons may be observed. A D2O exchange experiment can confirm these peaks as they will disappear from the spectrum.[4][9]

-

α-Proton (4.2 - 4.4 ppm): The proton on the α-carbon is coupled to the α-NH proton and the two β-protons, resulting in a multiplet. Its chemical shift is significantly downfield due to the adjacent carboxylic acid and protected amino group.

-

Lysine Side Chain Protons (1.3 - 3.3 ppm):

-

ε-CH2 (3.1 - 3.3 ppm): These protons are adjacent to the protected ε-amino group, causing them to be the most downfield of the side chain methylene groups. They will appear as a multiplet due to coupling with the δ-CH2 protons and potentially the NεH proton.

-

β-CH2, γ-CH2, δ-CH2 (1.3 - 1.9 ppm): These methylene groups of the lysine side chain will appear as overlapping multiplets in the aliphatic region of the spectrum. Their signals are often complex due to coupling with each other.

-

-

Carboxylic Acid Proton (10 - 12 ppm): The carboxylic acid proton is highly deshielded and appears as a very broad singlet far downfield.[5] This signal is also subject to exchange and may not always be observed depending on the experimental conditions.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl3 or DMSO-d6)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of this compound.

-

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled according to the data table.

Caption: Molecular structure of this compound with key proton groups labeled.

References

- 1. scbt.com [scbt.com]

- 2. Z-Lys(Z)-OH = 98.0 TLC 405-39-0 [sigmaaldrich.com]

- 3. L-Lysine(56-87-1) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bachem.com [bachem.com]

- 12. web.pdx.edu [web.pdx.edu]

In-Depth Technical Guide: FT-IR Analysis and Peak Assignment of Z-DL-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH). This analysis is crucial for the structural confirmation and purity assessment of this protected amino acid, a key building block in peptide synthesis and drug development. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Core Principles of FT-IR Spectroscopy in Analyzing Protected Amino Acids

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of key functional groups. For this compound, FT-IR is instrumental in confirming the presence of the carboxylic acid, the benzyloxycarbonyl (Z) protecting groups, and the lysine backbone.

Data Presentation: FT-IR Peak Assignment for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The assignments are based on established group frequencies for carboxylic acids, carbamates, and aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid O-H |

| ~3300 | Medium | N-H stretch | Carbamate N-H |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| 3000 - 2850 | Medium-Weak | C-H stretch | Aliphatic C-H (CH₂) |

| ~1760 - 1690 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O[1][2] |

| ~1720 - 1680 | Strong, Sharp | C=O stretch | Carbamate C=O (Amide I) |

| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1540 | Medium | N-H bend | Carbamate N-H (Amide II) |

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid O-H[1] |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid C-O[1] |

| ~1250 | Strong | C-O stretch | Carbamate C-O |

| 900 - 675 | Medium-Strong | C-H "oop" | Aromatic C-H out-of-plane bend |

Experimental Protocol: FT-IR Analysis of Solid this compound

This section details a standard methodology for acquiring an FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet technique.

1. Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula

-

This compound sample

-

Analytical balance

2. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the IR-grade KBr in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Store in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Combine the sample and KBr in the agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

-

Transfer a portion of the mixture into the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

-

Carefully remove the KBr pellet from the die.

3. Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

4. Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Assign the observed peaks to the corresponding functional group vibrations based on the data presented in the table above and standard FT-IR correlation charts.

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of an FT-IR analysis and the structural relationships within the this compound molecule.

Caption: Workflow for FT-IR analysis of this compound.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Principles of Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide and protein synthesis, the precise assembly of amino acids in a defined sequence is paramount. The inherent reactivity of amino acid functional groups—the α-amino group, the C-terminal carboxyl group, and the various side chains—necessitates a strategy of temporary masking, or "protection," to prevent unwanted side reactions.[1][][3] This technical guide delves into the fundamental principles of using protected amino acids, a cornerstone of modern peptide chemistry and drug development. We will explore the strategic application of protecting groups, the logic of orthogonal protection schemes, and the detailed experimental workflows that enable the synthesis of complex peptides with high fidelity.

The Core Principle: Orthogonal Protection

The success of a multi-step chemical synthesis, such as building a peptide, relies on the ability to selectively unmask specific reactive sites while others remain protected. The concept of orthogonal protection is central to this challenge.[4][5] It involves the use of multiple, distinct classes of protecting groups within the same synthetic scheme. Each class is removable by a specific set of chemical conditions (e.g., acid, base, or catalytic hydrogenation) that do not affect the other classes of protecting groups.[6][7]

This strategy typically employs three categories of protecting groups in solid-phase peptide synthesis (SPPS):[4][5]

-

Temporary Nα-amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at every cycle to allow for the addition of the next amino acid.[8]

-

Permanent Side-Chain Protecting Groups: These mask the reactive functionalities of amino acid side chains throughout the synthesis and are only removed during the final step when the completed peptide is cleaved from the solid support.[3][9]

-

Auxiliary Orthogonal Protecting Groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[5]

The ability to selectively deprotect functional groups in a predetermined order is what allows for the precise and controlled construction of complex peptide molecules.[4]

Major Orthogonal Protection Strategies

Two primary orthogonal strategies dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.[6][10]

The Fmoc/tBu Strategy

This is currently the most widely used method due to its milder deprotection conditions.[11]

-

Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]

-

Side-Chain Protection: Acid-labile groups, primarily based on tert-butyl (tBu) .[10]

The orthogonality arises from the distinct chemical conditions required for deprotection: the Fmoc group is removed by a base (typically piperidine), while the tBu-based groups are cleaved by a moderately strong acid (trifluoroacetic acid).[10][11]

The Boc/Bzl Strategy

This classic approach, pioneered by Merrifield, relies on graded acid lability.[7][10]

-

Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[12]

-

Side-Chain Protection: Benzyl (Bzl) -based protecting groups, which are also acid-labile but require much stronger acidic conditions for removal.[10]

Deprotection is controlled by the strength of the acid used. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based groups and cleavage from the resin require a very strong acid, such as hydrofluoric acid (HF).[10]

Data on Common Protecting Groups

The selection of a protecting group is dictated by its stability and the specific conditions required for its removal. The following tables summarize key data for commonly used protecting groups.

Table 1: Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Boc-NH-R | Moderate Acid (TFA)[13] | Base, Nucleophiles, H₂/Pd |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Base (20% Piperidine/DMF)[9] | Acid, H₂/Pd |

| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | H₂/Pd, Strong Acid (HBr/AcOH)[9] | Mild Acid/Base |

Table 2: Side-Chain Protecting Groups (Fmoc/tBu Strategy)

| Amino Acid | Side Chain Group | Protecting Group | Cleavage Conditions (Final) |

| Asp, Glu | Carboxylic Acid | tert-Butyl ester (OtBu) | TFA[9] |

| Lys, Orn | Amino | tert-Butoxycarbonyl (Boc) | TFA[9] |

| Ser, Thr, Tyr | Hydroxyl | tert-Butyl ether (tBu) | TFA[9] |

| Cys | Thiol | Trityl (Trt) or Acetamidomethyl (Acm) | TFA (Trt); Hg²⁺ or I₂ (Acm)[9][14] |

| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA[14] |

| His | Imidazole | Trityl (Trt) | TFA[15] |

Table 3: Side-Chain Protecting Groups (Boc/Bzl Strategy)

| Amino Acid | Side Chain Group | Protecting Group | Cleavage Conditions (Final) |

| Asp, Glu | Carboxylic Acid | Benzyl ester (OBzl) or Cyclohexyl ester (OcHex) | HF[9][16] |

| Lys | Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF[9] |

| Ser, Thr | Hydroxyl | Benzyl ether (Bzl) | HF[15] |

| Cys | Thiol | 4-Methylbenzyl (Meb) | HF |

| Arg | Guanidinium | Tosyl (Tos) | HF[15] |

| Tyr | Hydroxyl | 2-Bromobenzyloxycarbonyl (2-Br-Z) or Benzyl ether (Bzl) | HF[9] |

Experimental Protocols

The following are generalized methodologies for key experiments in peptide synthesis using protected amino acids.

Protocol 1: N-Protection of an Amino Acid with (Boc)₂O

This protocol describes the general procedure for introducing the Boc protecting group.

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)[13]

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane/Water or THF/Water (1:1)[13]

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[13]

-

Add a base (e.g., NaOH, 1.5 eq) and stir until the amino acid is fully dissolved.[13]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining stirring.[13]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.[13]

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[13]

Protocol 2: A Single Cycle of Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the deprotection and coupling steps for adding one amino acid to a growing peptide chain on a solid support.[5][11]

Materials:

-

Peptide-resin from the previous cycle

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF[5]

-

Fmoc-protected amino acid (3-5 eq)

-

Coupling reagents: e.g., HBTU (3-5 eq) and HOBt (3-5 eq)[17]

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq)[17]

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling & Washing: Place the peptide-resin in a suitable reaction vessel. Wash thoroughly with DMF (3 x 1 min).[5]

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-10 minutes at room temperature. Drain the solution. Repeat this step once.[5]

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[17]

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol describes the final step to release the synthesized peptide from the resin and remove all side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage Reagent Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. The exact time depends on the specific side-chain protecting groups used (e.g., Pbf on Arginine may require longer).[14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by HPLC.

Conclusion

The principle of orthogonal protection using amino acids with temporarily masked functional groups is fundamental to the success and versatility of modern peptide synthesis.[4] By allowing for the selective and sequential formation of peptide bonds, this strategy empowers researchers to construct highly complex and novel peptide molecules. A thorough understanding of the major protection schemes, the chemical properties of different protecting groups, and the detailed experimental protocols is essential for professionals in biochemistry, drug discovery, and materials science to harness the full potential of synthetic peptides.

References

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. lifetein.com [lifetein.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 17. rsc.org [rsc.org]

Stability of Z-DL-Lys(Z)-OH: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH) under various conditions. Due to a lack of specific, publicly available stability studies on this compound, this document extrapolates data from studies on analogous molecules, the constituent chemical groups, and established principles of chemical kinetics and degradation pathways. The information herein is intended to serve as a robust predictive resource for the handling, formulation, and storage of this compound.

Introduction to the Stability of this compound

This compound is a protected amino acid derivative commonly used as a building block in peptide synthesis.[1] Its stability is a critical parameter that influences its purity, reactivity in coupling reactions, and the overall quality of the resulting peptides. The primary points of potential degradation are the two benzyloxycarbonyl (Z) protecting groups and the lysine backbone itself. Degradation is primarily influenced by pH, temperature, and the solvent system.

Under standard conditions, this compound is a white to off-white crystalline solid and is generally stable when stored in a cool, dry, and dark environment.[1] However, deviations from these conditions can lead to degradation, primarily through hydrolysis of the carbamate linkages.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H26N2O6 | [2] |

| Molecular Weight | 414.45 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Limited in water; soluble in polar organic solvents (e.g., DMF, DMSO) | [1] |

| Recommended Storage (Solid) | Cool, dry, well-ventilated, protected from light and moisture. Long-term at -20°C. | [3][4] |

| Incompatible Materials | Strong acids, strong bases, oxidizing agents | [1] |

Predicted Stability Profile under Various Conditions

The stability of this compound is critically dependent on environmental factors. The following sections and tables summarize the predicted stability under different pH, temperature, and solvent conditions based on general principles of organic chemistry and data from similar compounds.

pH Stability

The hydrolysis of the benzyloxycarbonyl (Z) group is the most probable degradation pathway under aqueous conditions and is subject to both acid and base catalysis. The predicted pH-rate profile for the degradation of this compound is expected to be a U-shaped curve, with the highest stability in the neutral to slightly acidic pH range.

| pH Range | Predicted Stability | Predominant Degradation Mechanism | Potential Degradation Products |

| < 3 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis of the carbamate bond. | DL-Lysine, Benzyl alcohol, Carbon dioxide, Toluene |

| 3 - 6 (Acidic to Neutral) | High | Minimal hydrolysis. | - |

| 6 - 8 (Neutral to Mildly Basic) | Moderate | Slow base-catalyzed hydrolysis. | DL-Lysine, Benzyl alcohol, Carbon dioxide |

| > 8 (Strongly Basic) | Low | Rapid base-catalyzed hydrolysis of the carbamate bond. | DL-Lysine, Benzyl alcohol, Carbon dioxide |

Note: This data is predictive and based on the known behavior of benzyloxycarbonyl-protected amines.

Thermal Stability

The benzyloxycarbonyl group is known to be relatively stable to heat in the solid state.[5] However, at elevated temperatures, particularly in solution, degradation can occur.

| Temperature Range | Predicted Stability (Solid) | Predicted Stability (in Solution) | Potential Degradation Products |

| -20°C to 4°C | Very High | Very High | - |

| 25°C (Room Temperature) | High | Moderate (solvent dependent) | Trace hydrolysis products |

| 40°C - 60°C | Moderate | Low | Increased rate of hydrolysis and potential for other side reactions. |

| > 100°C | Low | Very Low | Decarboxylation, formation of benzylamine, and other complex degradation products. |

Note: This data is predictive. Actual thermal stability in solution is highly dependent on the solvent and pH.

Stability in Common Solvents

The choice of solvent can significantly impact the stability of this compound, primarily by influencing the rate of solvolysis of the protecting groups.

| Solvent | Predicted Stability | Remarks |

| Dimethylformamide (DMF) | Good | A common solvent for peptide synthesis. Should be amine-free to prevent aminolysis. |

| Dimethyl sulfoxide (DMSO) | Good | A polar aprotic solvent, generally considered stable for storage of Z-protected amino acids. |

| Dichloromethane (DCM) | Good | A common solvent for peptide synthesis. |

| Methanol / Ethanol | Fair to Good | Protic solvents may participate in slow solvolysis, especially at elevated temperatures or in the presence of acidic/basic impurities. |

| Water (buffered at pH 4-6) | Fair | Hydrolysis can occur over time, accelerated by non-neutral pH and higher temperatures. |

Predicted Degradation Pathways

The primary degradation pathways for this compound are expected to be the cleavage of the Nα and Nε-benzyloxycarbonyl (Z) groups under acidic or basic conditions.

Acid-Catalyzed Degradation

Under strong acidic conditions, the carbamate linkage is protonated, making it susceptible to nucleophilic attack by water or other nucleophiles present. This leads to the release of benzyl alcohol, carbon dioxide, and the free amine of lysine. The benzyl alcohol can further react to form a stable benzyl cation, which can then be trapped by nucleophiles or eliminate a proton to form toluene.

Caption: Predicted Acid-Catalyzed Degradation Pathway.

Base-Catalyzed Degradation

In the presence of a strong base, the carbamate is susceptible to nucleophilic attack by hydroxide ions. This leads to the formation of an unstable intermediate that breaks down to liberate the free amine of lysine, benzyl alcohol, and carbonate, which is in equilibrium with carbon dioxide in aqueous solutions.

Caption: Predicted Base-Catalyzed Degradation Pathway.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies under various stress conditions. The following are representative protocols based on general guidelines for pharmaceutical stress testing.

General Experimental Workflow

Caption: General Workflow for Forced Degradation Studies.

Protocol for Hydrolytic Stability Study

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate the solution at room temperature.

-

Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Mix equal volumes of the stock solution and water.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Oxidative Stability Study

-

Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

-

Oxidative Stress:

-

Mix equal volumes of the solution and 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H2O2.

-

Incubate the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Example HPLC Method Parameters: